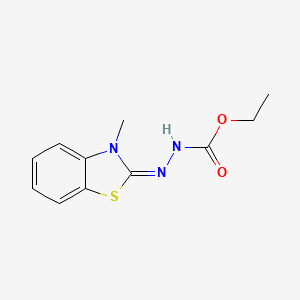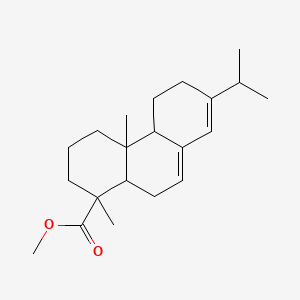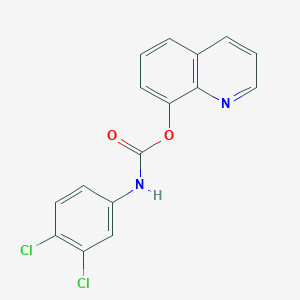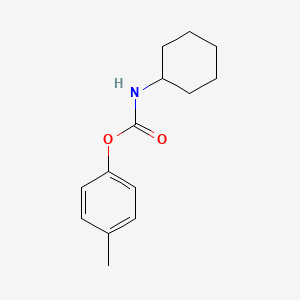![molecular formula C20H17FN2O2S B11956562 N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11956562.png)
N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{2-[(4-fluorobencilideno)amino]fenil}-4-metilbencensulfonamida típicamente involucra la reacción de 4-fluoro-2-hidroxi-benzaldehído con 1-(4-amino-fenil)etanona en etanol . Las condiciones de reacción incluyen disolver 4-fluoro-2-hidroxi-benzaldehído (140.13 mg, 1 mmol) en etanol (5 mL) y agregarlo a 1-(4-amino-fenil)etanona (135.20 mg, 1 mmol) también disuelto en etanol (5 mL) .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{2-[(4-fluorobencilideno)amino]fenil}-4-metilbencensulfonamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) para la oxidación, agentes reductores como el borohidruro de sodio (NaBH4) para la reducción y nucleófilos para reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado sulfónico, mientras que la reducción podría producir un derivado de amina.
Aplicaciones Científicas De Investigación
N-{2-[(4-fluorobencilideno)amino]fenil}-4-metilbencensulfonamida tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de N-{2-[(4-fluorobencilideno)amino]fenil}-4-metilbencensulfonamida implica su interacción con objetivos moleculares específicos, como las enzimas. Puede inhibir la actividad enzimática al unirse al sitio activo, bloqueando así el acceso del sustrato . Las vías y los objetivos moleculares exactos pueden variar según la aplicación y el contexto biológico específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Algunos compuestos similares a N-{2-[(4-fluorobencilideno)amino]fenil}-4-metilbencensulfonamida incluyen:
- N-(2-((4-clorobencilideno)amino)fenil)-4-metilbencensulfonamida
- N-(2-((4-bromobencilideno)amino)fenil)-4-metilbencensulfonamida
- N-(4-(aminosulfonil)fenil)amino)carbonil)-4-metilbencensulfonamida
Singularidad
La singularidad de N-{2-[(4-fluorobencilideno)amino]fenil}-4-metilbencensulfonamida reside en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del átomo de flúor puede influir en la reactividad, la estabilidad y la interacción del compuesto con los objetivos biológicos .
Propiedades
Fórmula molecular |
C20H17FN2O2S |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-[2-[(4-fluorophenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H17FN2O2S/c1-15-6-12-18(13-7-15)26(24,25)23-20-5-3-2-4-19(20)22-14-16-8-10-17(21)11-9-16/h2-14,23H,1H3 |
Clave InChI |
OMETVNRHDMJBAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


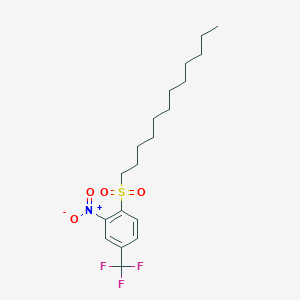

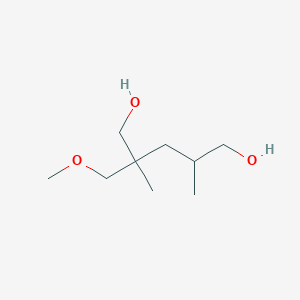


![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956509.png)


